molecular formula C9H9NO2 B194980 5-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 30389-33-4

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B194980
CAS RN: 30389-33-4
M. Wt: 163.17 g/mol
InChI Key: UTTJAIFHRUAFED-UHFFFAOYSA-N
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Description

5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a quinolone and a hydroxyquinoline .


Synthesis Analysis

The synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves a stirred solution of the compound (2 g, 12.27 mmol) in acetonitrile (80 mL). Benzyl bromide (1.46 mL, 12.27 mmol) and Cs2CO3 (6 g, 18.4 mmol) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux temperature and stirred for 4 hours .


Molecular Structure Analysis

The molecular structure of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is represented by the formula C9H9NO2 .


Chemical Reactions Analysis

The chemical reactions involving 5-hydroxy-3,4-dihydroquinolin-2(1H)-one are not well-documented in the literature. More research is needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

5-hydroxy-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 163.17 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. Its IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one .

Scientific Research Applications

  • Antimicrobial and Antimalarial Activities: Derivatives of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, specifically 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones, have shown potent antimicrobial and in silico antimalarial activities. Compounds 4h and 5d exhibited strong antimalarial activity, surpassing standard treatments (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

  • Anti-Tubercular Agents: Hydrazone derivatives containing the 3,4-dihydroquinolin-2(1H)-one nucleus, when complexed with zinc, demonstrated excellent anti-tubercular activity. Some of these zinc complexes showed significant minimum inhibitory concentrations against Mycobacterium tuberculosis (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

  • Anticonvulsant Activity: Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as having promising anticonvulsant properties. These compounds showed high efficacy in experimental models and also exhibited strong binding affinity to GABAA receptors (Wang, Liu, Lei, Li, Wei, Wang, & Liu, 2020).

  • Antioxidant Applications: Several synthesized derivatives of 4-hydroxyquinolin-2(1H)-one have been evaluated as antioxidants for lubricating greases, demonstrating significant efficacy in reducing oxidation (Hussein, Ismail, & El-Adly, 2016).

  • Anticancer Activity: Some 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown significant in vitro cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014).

Safety And Hazards

The safety information available for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTJAIFHRUAFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184472
Record name 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

CAS RN

30389-33-4
Record name 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30389-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Gopalsamuthiram, DB Ho, CL Peck, V Natarajan… - ACS …, 2022 - ACS Publications
A concise and practical synthesis has been developed to provide the 8-fluoro-5-hydroxy-3,4-diydrocarbostyril (8-FDC) fragment of OPC-167832 in 41% yield and in >99% purity over …
Number of citations: 6 pubs.acs.org
W Chen, C Sun, Y Zhang, T Hu, F Zhu… - The Journal of …, 2019 - ACS Publications
Inorganic persulfate salts were identified as efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones through the activation of readily available transition …
Number of citations: 9 pubs.acs.org
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 pubs.acs.org
A Kumar, BB Karkara, G Panda - Chemical Biology & Drug …, 2021 - Wiley Online Library
Tuberculosis (TB) is an infection caused by Mycobacterium tuberculosis (Mtb) and one of the deadliest infectious diseases in the world. Mtb has the ability to become dormant within the …
Number of citations: 5 onlinelibrary.wiley.com
T Takeuchi - 2014 - repository.kulib.kyoto-u.ac.jp
Many studies have been carried out on the development of mitotic inhibitors. Most antimitotic agents inhibit the function of the β-tubulin protein (a component of the microtubule). 1 For …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
M Rødseth - 2021 - ntnuopen.ntnu.no
Det har vært et økt fokus på syntese av enantiomert rene aktive farmasøytiske ingredienser de siste tiårene. Kombinert med et økende behov for miljøvennlig kjemi så er det av stor …
Number of citations: 0 ntnuopen.ntnu.no

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